![molecular formula C20H26O2Si B12566760 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- CAS No. 191800-37-0](/img/structure/B12566760.png)
3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-: is a chemical compound known for its unique structure and properties. It is a derivative of butenol and contains a silyl ether group, which is often used in organic synthesis to protect hydroxyl groups. The compound’s stereochemistry is specified by the (2R)-configuration, indicating the spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- typically involves the protection of the hydroxyl group in 3-buten-2-ol. This can be achieved by reacting 3-buten-2-ol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butenyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the double bond in the butenyl group can yield saturated alcohols.
Substitution: The silyl ether group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Free hydroxyl compounds.
科学研究应用
Chemistry: The compound is used as a protecting group for alcohols in organic synthesis. Its stability under various reaction conditions makes it valuable for multi-step synthesis processes.
Biology: In biological research, the compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: While direct medical applications are limited, derivatives of the compound may be explored for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
作用机制
The mechanism by which 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- exerts its effects is primarily through its role as a protecting group. The silyl ether group shields the hydroxyl group from unwanted reactions, allowing for selective transformations at other sites of the molecule. This protection is reversible, enabling the recovery of the free hydroxyl group under specific conditions.
相似化合物的比较
- 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- 3-Buten-2-ol, 1-amino-
Comparison: Compared to its similar compounds, 3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)- offers unique advantages in terms of stability and ease of removal of the protecting group. The diphenylsilyl group provides greater steric hindrance, enhancing the compound’s resistance to hydrolysis and other side reactions. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial.
属性
CAS 编号 |
191800-37-0 |
|---|---|
分子式 |
C20H26O2Si |
分子量 |
326.5 g/mol |
IUPAC 名称 |
(2R)-1-[tert-butyl(diphenyl)silyl]oxybut-3-en-2-ol |
InChI |
InChI=1S/C20H26O2Si/c1-5-17(21)16-22-23(20(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h5-15,17,21H,1,16H2,2-4H3/t17-/m1/s1 |
InChI 键 |
ONHWPQAZLVSNNF-QGZVFWFLSA-N |
手性 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H](C=C)O |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


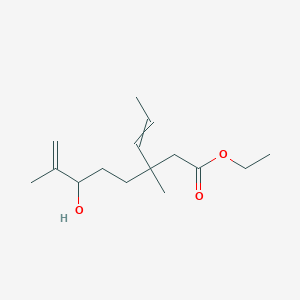
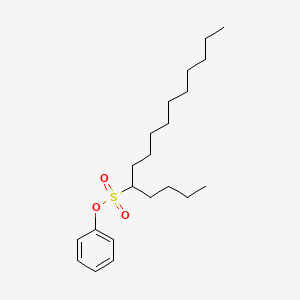
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)
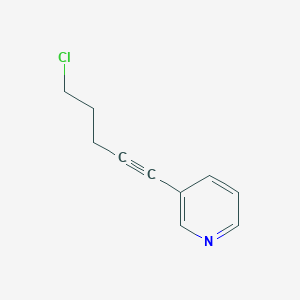
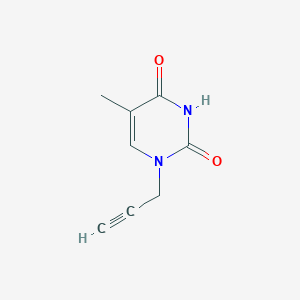
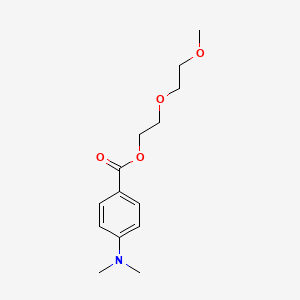
![Benzene, 1-chloro-2-[(S)-methylsulfinyl]-](/img/structure/B12566727.png)
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)
![Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane](/img/structure/B12566732.png)
![2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)](/img/structure/B12566740.png)
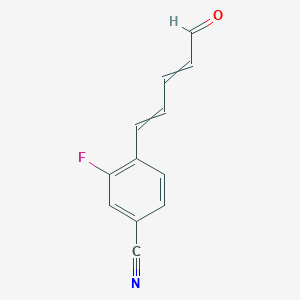

![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
methyl}phosphonic acid](/img/structure/B12566762.png)
